molecular formula C15H16N2OS B5094139 2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide

2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide

Cat. No.: B5094139
M. Wt: 272.4 g/mol
InChI Key: PCSMUHXGVZNXBH-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide is a compound that belongs to the class of heterocyclic compounds. It contains a phenyl group, a pyridine ring, and a sulfanyl group attached to an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide typically involves the reaction of 2-phenylacetamide with 2-pyridin-2-ylsulfanyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a base or an acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the reaction rates and yields, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-phenylacetamide: Lacks the pyridine and sulfanyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    2-pyridin-2-ylsulfanyl ethylamine:

Uniqueness

2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide is unique due to its combination of a phenyl group, a pyridine ring, and a sulfanyl group attached to an acetamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-phenyl-N-(2-pyridin-2-ylsulfanylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c18-14(12-13-6-2-1-3-7-13)16-10-11-19-15-8-4-5-9-17-15/h1-9H,10-12H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMUHXGVZNXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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